N-{4-[(5Z)-5-{[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-YL]-1,2,5-oxadiazol-3-YL}acetamide
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Overview
Description
N-{4-[(5Z)-5-{[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-YL]-1,2,5-oxadiazol-3-YL}acetamide is a complex organic compound featuring multiple functional groups, including adamantane, pyrazole, thiazolidine, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5Z)-5-{[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-YL]-1,2,5-oxadiazol-3-YL}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with the appropriate hydrazine and ketone, the pyrazole ring is formed through a condensation reaction.
Introduction of the Adamantane Group: The adamantane moiety is introduced via alkylation reactions.
Formation of the Thiazolidine Ring: This involves the reaction of a thioamide with a carbonyl compound.
Oxadiazole Ring Formation: The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5Z)-5-{[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-YL]-1,2,5-oxadiazol-3-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the adamantane and pyrazole moieties, which are known to interact with biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities. The unique structure allows for interactions with various biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the adamantane group.
Mechanism of Action
The mechanism of action of N-{4-[(5Z)-5-{[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-YL]-1,2,5-oxadiazol-3-YL}acetamide would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane group is known for its ability to enhance the binding affinity of molecules to their targets, while the pyrazole and thiazolidine rings can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Adamantan-1-YL-thiazol-2-YL)-N’-benzyl-oxalamide
- Adamantane derivatives : Known for their stability and unique structural properties.
- Pyrazole derivatives : Often used in medicinal chemistry for their biological activities.
Uniqueness
N-{4-[(5Z)-5-{[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-YL]-1,2,5-oxadiazol-3-YL}acetamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H27N7O3S |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
N-[4-[(5Z)-5-[[3-(1-adamantyl)-1-phenylpyrazol-4-yl]methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C27H27N7O3S/c1-15(35)29-23-24(32-37-31-23)34-25(36)21(38-26(34)28)10-19-14-33(20-5-3-2-4-6-20)30-22(19)27-11-16-7-17(12-27)9-18(8-16)13-27/h2-6,10,14,16-18,28H,7-9,11-13H2,1H3,(H,29,31,35)/b21-10-,28-26? |
InChI Key |
XNLZESJCZSKHQC-NACYSDGHSA-N |
Isomeric SMILES |
CC(=O)NC1=NON=C1N2C(=O)/C(=C/C3=CN(N=C3C45CC6CC(C4)CC(C6)C5)C7=CC=CC=C7)/SC2=N |
Canonical SMILES |
CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CN(N=C3C45CC6CC(C4)CC(C6)C5)C7=CC=CC=C7)SC2=N |
Origin of Product |
United States |
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